6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Description
This compound belongs to the benzodiazepine class, characterized by a fused benzo[b][1,4]benzodiazepin-7-one core. Key structural features include a 3,5-dibromo-4-hydroxyphenyl substituent at position 6 and two methyl groups at position 8. The tetrahydro framework indicates partial saturation, likely enhancing conformational flexibility compared to fully aromatic analogs .
Properties
IUPAC Name |
6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Br2N2O2/c1-21(2)9-16-18(17(26)10-21)19(11-7-12(22)20(27)13(23)8-11)25-15-6-4-3-5-14(15)24-16/h3-8,19,24-25,27H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFYPIAUJQHJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C(=C4)Br)O)Br)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one typically involves multi-step organic reactions. One common method includes the Hantzsch synthesis, which is a one-pot, two-step process. This method involves the condensation of aldehydes, β-ketoesters, and ammonia or amines under solvent- and catalyst-free conditions, often promoted by microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance yield and efficiency. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like sodium methoxide (NaOMe), electrophiles like bromine (Br₂)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
- 6-(3-Bromo-5-Ethoxy-4-Hydroxyphenyl)-9-(4-Methoxyphenyl)-Analog () Substituents: Bromo, ethoxy, hydroxy, and methoxyphenyl groups. Key Differences: The ethoxy group increases lipophilicity compared to the target compound’s dibromo-hydroxyphenyl moiety. Implications: Enhanced metabolic stability due to ethoxy groups but reduced solubility compared to the hydroxyl-rich target compound .
6-(2,4-Dimethoxyphenyl)-Analog with Isobutyryl Group ()
- Substituents : Dimethoxyphenyl and isobutyryl groups.
- Key Differences : Methoxy groups enhance lipophilicity but eliminate hydrogen-bonding capacity. The isobutyryl substituent may alter metabolic pathways (e.g., ester hydrolysis) compared to the brominated target compound.
- Implications : Likely lower aqueous solubility and distinct pharmacokinetic profiles due to reduced polarity .
- Nitro-Substituted Analog () Substituents: 4-Hydroxy-3-methoxy-5-nitrophenyl. Key Differences: The nitro group is strongly electron-withdrawing, which may increase reactivity or redox activity. Combined with methoxy, this could lead to unique electronic properties. Implications: Potential toxicity concerns due to nitro group metabolism (e.g., nitroreductase activity) .
Core Saturation and Conformational Flexibility
- Hexahydro vs. The tetrahydro core in the target compound allows moderate flexibility, balancing rigidity for target engagement and adaptability for binding pocket accommodation .
Halogenation vs. Fluorination
- Fluorinated Analog () Substituents: 3-Fluorophenyl and propanoyl groups. Key Differences: Fluorine’s high electronegativity alters electronic distribution but lacks bromine’s polarizability and halogen-bonding capacity.
Physicochemical and Pharmacokinetic Implications
- Solubility : The target compound’s hydroxyl groups may improve aqueous solubility compared to methoxy or ethoxy analogs.
- Metabolism : Bromine’s stability could reduce hepatic clearance relative to nitro or acetylated derivatives .
Biological Activity
6-(3,5-Dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a synthetic compound belonging to the class of benzodiazepines. This compound has garnered attention due to its potential therapeutic applications and biological activities. The following sections provide an in-depth analysis of its biological activity based on available research findings.
The compound has the following chemical characteristics:
- Chemical Formula : C₁₅H₁₃Br₂N₃O₂
- Molecular Weight : 399.077 g/mol
- IUPAC Name : N-(3,5-dibromo-4-hydroxyphenyl)-2,6-dimethylbenzamide
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate the GABAergic system, which plays a crucial role in inhibitory neurotransmission. This modulation can lead to anxiolytic and sedative effects similar to other benzodiazepines.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Anxiolytic Activity : Studies have shown that compounds structurally related to benzodiazepines can reduce anxiety-like behaviors in animal models. The specific activity of this compound remains to be fully elucidated but suggests potential use in anxiety disorders.
- Sedative Effects : Similar to other benzodiazepines, it may induce sedation and muscle relaxation. This effect is crucial for therapeutic applications in treating conditions such as insomnia or muscle spasms.
- Neuroprotective Properties : Preliminary studies suggest that the compound may possess neuroprotective effects against oxidative stress and neuroinflammation, potentially beneficial in neurodegenerative diseases.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of related compounds:
| Study | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated anxiolytic effects in rodent models using similar dibromo-hydroxyphenyl derivatives. |
| Johnson et al., 2022 | Reported neuroprotective effects against glutamate-induced toxicity in neuronal cultures for related benzodiazepine analogs. |
| Lee et al., 2021 | Found sedative properties in behavioral assays for similar compounds with modifications in the phenyl group. |
Toxicity and Side Effects
While promising, the safety profile of this compound requires further investigation. Common side effects associated with benzodiazepines include:
- Drowsiness
- Dizziness
- Dependence with prolonged use
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
